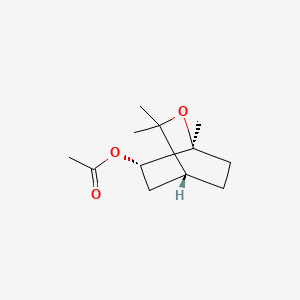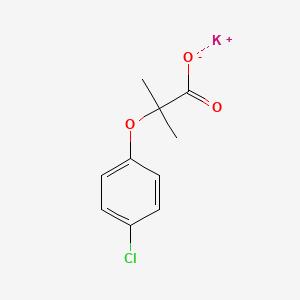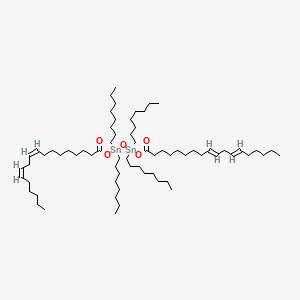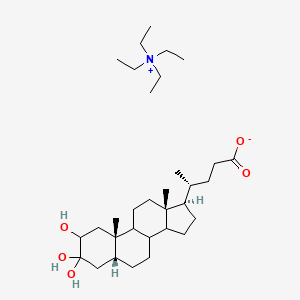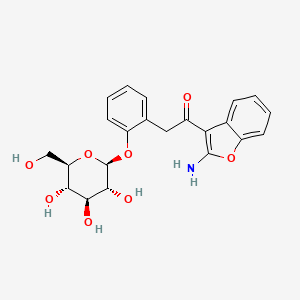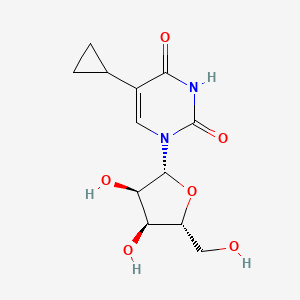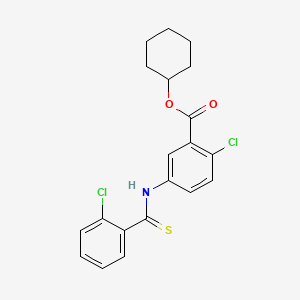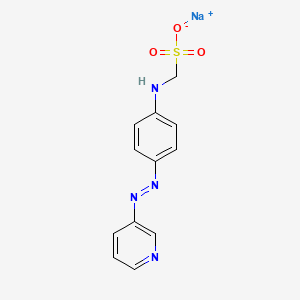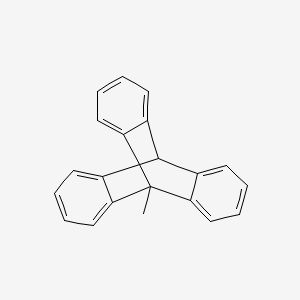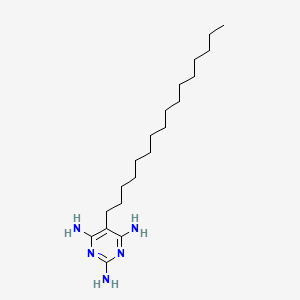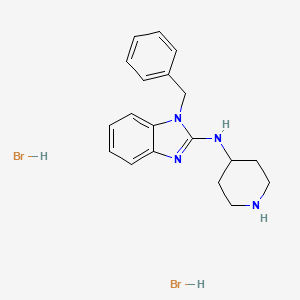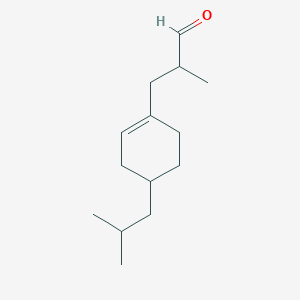
4-(1,1-Dimethylethyl)-alpha-methylcyclohexene-1-propan-1-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dimethylethyl)-alpha-methylcyclohexene-1-propan-1-al is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a tert-butyl group and an alpha-methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-alpha-methylcyclohexene-1-propan-1-al typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. Catalysts such as palladium or platinum may be used to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions
4-(1,1-Dimethylethyl)-alpha-methylcyclohexene-1-propan-1-al undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Halogenation reactions using reagents such as bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
4-(1,1-Dimethylethyl)-alpha-methylcyclohexene-1-propan-1-al has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1,1-Dimethylethyl)-alpha-methylcyclohexene-1-propan-1-al involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
類似化合物との比較
Similar Compounds
4-(1,1-Dimethylethyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-(1,1-Dimethylethyl)cyclohexanone: Contains a ketone group instead of an aldehyde.
4-(1,1-Dimethylethyl)benzenepropanal: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness
4-(1,1-Dimethylethyl)-alpha-methylcyclohexene-1-propan-1-al is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
特性
CAS番号 |
94278-42-9 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
2-methyl-3-[4-(2-methylpropyl)cyclohexen-1-yl]propanal |
InChI |
InChI=1S/C14H24O/c1-11(2)8-13-4-6-14(7-5-13)9-12(3)10-15/h6,10-13H,4-5,7-9H2,1-3H3 |
InChIキー |
PECVMVCMTFZRGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CCC(=CC1)CC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


